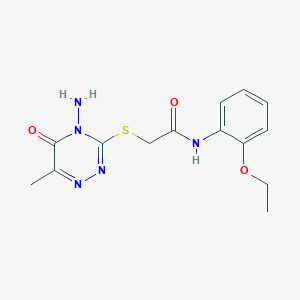![molecular formula C18H15N3OS B2355791 20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one CAS No. 134478-40-3](/img/structure/B2355791.png)
20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one is a complex chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a benzo-thieno-pyrimido-phthalazinone core.
Preparation Methods
The synthesis of 5-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves several steps. One common synthetic route includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido-pyrimidinone core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions . Industrial production methods may vary, but they typically involve similar multi-step processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s unique properties make it useful in materials science, where it can be incorporated into polymers and other materials to enhance their performance.
Mechanism of Action
The mechanism of action of 5-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can be compared with other similar compounds, such as:
5-chloro-11-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one: This compound has a chlorine atom instead of a methyl group, which can significantly alter its chemical and biological properties.
11-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one:
11-methyl-5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one: The presence of a piperidinyl group in this compound can influence its pharmacological properties and interactions with biological targets.
These comparisons highlight the uniqueness of 5-methyl-9,10,11,12-tetrahydro-8H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one and its potential advantages in various applications.
Properties
IUPAC Name |
20-methyl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-11-6-2-3-7-12(11)16-19-17-15(18(22)21(16)20-10)13-8-4-5-9-14(13)23-17/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPOMXVLBDAPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)

![8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)
![1-Benzyl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2355714.png)

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2355717.png)
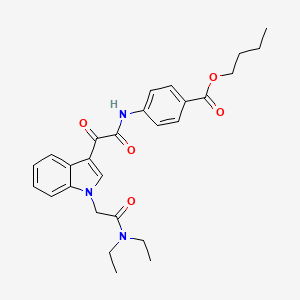
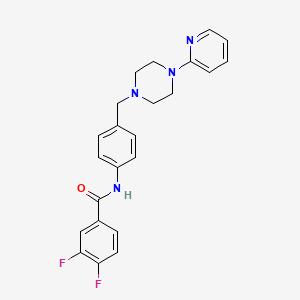
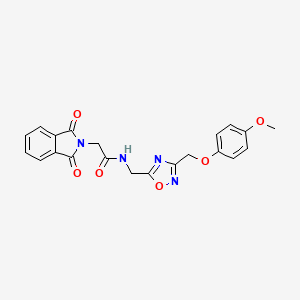
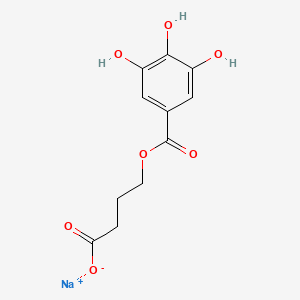
![1-methyl-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2355726.png)
![5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2355727.png)
